molecular formula C8H16O5S B13850869 Ethyl 2-((Methylsulfonyl)oxy)pentanoate

Ethyl 2-((Methylsulfonyl)oxy)pentanoate

Cat. No.: B13850869
M. Wt: 224.28 g/mol
InChI Key: KQDAXSMBFIFDSP-UHFFFAOYSA-N
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Description

Ethyl 2-((Methylsulfonyl)oxy)pentanoate is a sulfonate ester characterized by a pentanoate backbone substituted at the second carbon with a methylsulfonyloxy (–OSO₂CH₃) group and an ethyl ester (–COOEt) terminal. This compound is structurally significant due to its sulfonate moiety, which confers electron-withdrawing properties and enhances reactivity in substitution reactions.

Properties

Molecular Formula

C8H16O5S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 2-methylsulfonyloxypentanoate

InChI

InChI=1S/C8H16O5S/c1-4-6-7(8(9)12-5-2)13-14(3,10)11/h7H,4-6H2,1-3H3

InChI Key

KQDAXSMBFIFDSP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((Methylsulfonyl)oxy)pentanoate can be synthesized through the esterification of 2-hydroxy pentanoic acid with ethyl alcohol in the presence of a methylsulfonyl chloride reagent. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((Methylsulfonyl)oxy)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((Methylsulfonyl)oxy)pentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((Methylsulfonyl)oxy)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-((Methylsulfonyl)oxy)pentanoate with structurally related compounds, focusing on functional group variations, physicochemical properties, and reactivity.

Structural Analogues with Modified Ester Groups

  • The –Cbz group enables selective deprotection in peptide synthesis .
  • The smaller ester group may increase solubility in polar solvents compared to tert-butyl derivatives, balancing reactivity and steric effects .

Key Insight : Ester group modifications (ethyl vs. tert-butyl/isopropyl) influence solubility, stability, and steric profiles, tailoring compounds for specific synthetic applications.

Analogues with Sulfonate/Sulfonyl Group Variations

  • Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO₂-Bi-4-S-E): Features a nitro-biphenyl terminal group instead of methylsulfonyloxy. The nitro group (–NO₂) is strongly electron-withdrawing, leading to denser crystal packing (as per crystallographic data in Table 4 of ) and higher melting points compared to methylsulfonyl derivatives .
  • (Z)-ethyl 5-(1,3-dioxoisoindolin-2-yl)-2-(1-(((trifluoromethyl)sulfonyl)oxy)ethylidene)pentanoate: Substitutes methylsulfonyl with trifluoromethylsulfonyl (–OSO₂CF₃), a stronger electron-withdrawing group. This enhances electrophilicity at the adjacent carbon, favoring palladium-catalyzed alkenylation reactions (e.g., Heck reactions) .

Key Insight : Sulfonate/sulfonyl substituents dictate electronic properties and reactivity. Trifluoromethylsulfonyl derivatives exhibit superior electrophilicity, while nitro groups enhance crystallinity.

Compounds with Alternate Backbones or Functional Groups

  • 2-{[(4R)-4-hydroxyhexyl]oxy}ethyl pentanoate: Replaces the methylsulfonyloxy group with a hydroxyhexyloxy (–OCH₂CH₂CH(OH)CH₂CH₂CH₃) chain.
  • Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate (CAS 2095410-20-9): Substitutes the sulfonate ester with a sulfanyl (–S–) group linked to a methoxy-oxoethyl moiety. The thioether linkage reduces oxidation stability but enables participation in radical or nucleophilic reactions .

Key Insight : Functional group diversity (e.g., hydroxyl, sulfanyl) expands application scope, from biological interactions to specialized organic reactions.

Comparative Data Table

Compound Name Key Structural Features Physicochemical Properties Reactivity/Applications Reference
This compound –OSO₂CH₃, –COOEt Moderate polarity, stable ester Potential electrophilic substrate
(S)-tert-Butyl variant –COOtBu, –CbzNH– High steric hindrance Peptide synthesis
NO₂-Bi-4-S-E –NO₂-biphenyl, –COOEt High crystallinity, high mp Materials science
Trifluoromethylsulfonyl analog –OSO₂CF₃, dioxoisoindolinyl High electrophilicity Catalytic alkenylation
2-{[(4R)-4-hydroxyhexyl]oxy}ethyl pentanoate –OH, ether chain Hydrophilic, H-bond donor Biologically active derivatives

Research Findings and Implications

  • Synthetic Utility: this compound’s methylsulfonyl group makes it a versatile leaving group in nucleophilic substitutions, though its reactivity is intermediate compared to trifluoromethylsulfonyl derivatives .
  • Stability vs. Reactivity : Bulky ester groups (e.g., tert-butyl) improve stability but may hinder reaction rates, whereas smaller esters (ethyl/isopropyl) balance solubility and reactivity .
  • Biological Potential: Hydroxy-containing analogs (e.g., ) suggest unexplored roles in prodrug design or enzyme-targeted therapies .

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